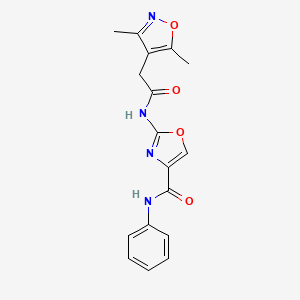
2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-phenyloxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-phenyloxazole-4-carboxamide, also known as DIAQ, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. DIAQ is a synthetic compound that has been synthesized in the laboratory using various methods. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Studies
Compounds structurally similar to the requested chemical have been synthesized and evaluated for their antioxidant activities. For instance, Ahmad et al. (2012) synthesized a series of N-substituted benzyl/phenyl carboxamides and assessed their radical scavenging activity. The study suggests that such compounds, through modification or derivatization, could be developed into potent biologically active molecules with antioxidant properties (Ahmad et al., 2012).
Antiproliferative Activity
Research into substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides by Maggio et al. (2011) revealed compounds with significant in vitro antiproliferative activity against various cancer cell lines. This suggests a potential for similar compounds in cancer research, highlighting the importance of structural modifications for therapeutic applications (Maggio et al., 2011).
Antimicrobial Evaluation
Talupur et al. (2021) synthesized and evaluated 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides for their antimicrobial properties. The study showcases the potential for similar compounds to serve as templates for developing new antimicrobial agents (Talupur et al., 2021).
Anticancer and Anti-5-Lipoxygenase Agents
Rahmouni et al. (2016) discussed the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating the broad therapeutic potential of these compounds in treating cancer and inflammation (Rahmouni et al., 2016).
Synthesis and Antitumor Activity
Fahim et al. (2019) evaluated the antitumor activity of novel pyrimidiopyrazole derivatives, demonstrating their efficacy against HepG2 cell lines. This underscores the value of structural diversity in discovering effective anticancer agents (Fahim et al., 2019).
Propiedades
IUPAC Name |
2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-N-phenyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-10-13(11(2)25-21-10)8-15(22)20-17-19-14(9-24-17)16(23)18-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3,(H,18,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAZQCUPRCBLIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B2785058.png)
![N-cyclohexyl-2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)butanamide](/img/structure/B2785061.png)
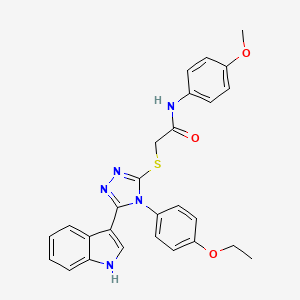
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
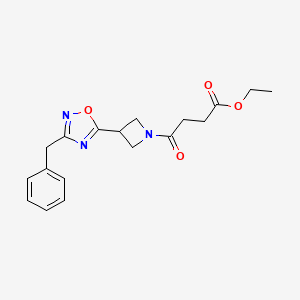
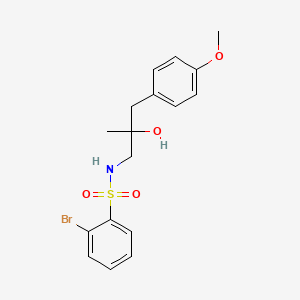
![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2785066.png)


![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2785070.png)
![7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione](/img/structure/B2785073.png)
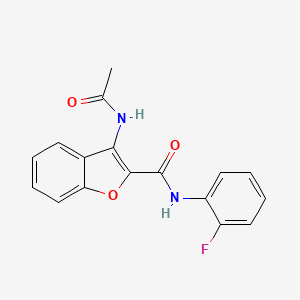
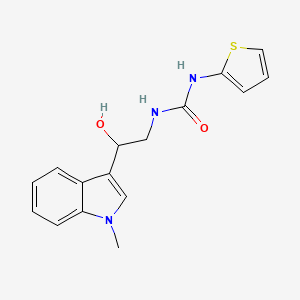
![6-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2785076.png)